1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C46H32N2 |
|---|---|
Molecular Weight |
612.8 g/mol |
IUPAC Name |
9-[4-[(E)-2-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C46H32N2/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)47(43)37-29-25-35(26-30-37)23-21-33-17-19-34(20-18-33)22-24-36-27-31-38(32-28-36)48-45-15-7-3-11-41(45)42-12-4-8-16-46(42)48/h1-32H/b23-21+,24-22+ |
InChI Key |
ZWHCLDHSEXFKIK-MBALSZOMSA-N |
Isomeric SMILES |
C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)/C=C/C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C79 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
Electronic Structure and Frontier Molecular Orbitals of 1,4 Bis 4 9h Carbazol 9 Yl Styryl Benzene
Electronic Configuration and Frontier Molecular Orbital Energy Levels (HOMO-LUMO)
The electronic configuration of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene is characterized by a distribution of molecular orbitals that dictates its behavior as a semiconductor. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they define the material's ability to donate and accept electrons, respectively.
Theoretical calculations and experimental data for analogous compounds suggest that the HOMO level is primarily localized on the electron-rich carbazole (B46965) moieties and the styryl bridges. This is a common feature in donor-π-acceptor type structures, where the carbazole acts as a strong electron donor. nankai.edu.cnnih.gov In contrast, the LUMO is typically distributed across the central distyrylbenzene (B1252955) core. acs.org This spatial separation of the HOMO and LUMO is a key characteristic of such molecules.
The precise energy levels of the HOMO and LUMO for this compound are not widely reported in dedicated studies of this specific molecule. However, data from similar carbazole-based donor-acceptor compounds can provide valuable insights. For instance, a series of symmetric carbazole derivatives with a central phenyl core exhibited HOMO energy levels ranging from -5.24 eV to -5.64 eV, and LUMO energy levels from -1.89 eV to -2.81 eV, depending on the substituents on the central phenyl ring. rsc.org The HOMO and LUMO energy levels are crucial parameters that influence the performance of organic electronic devices.
Table 1: Frontier Molecular Orbital Energy Levels of Analagous Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) |
|---|---|---|---|---|
| CzP-H | -5.30 | -1.91 | 3.39 | - |
| CzP-CN | -5.64 | -2.81 | 2.83 | - |
| CzP-Me | -5.46 | -1.96 | 3.50 | - |
| CzP-OMe | -5.24 | -1.89 | 3.35 | - |
Note: Data is for analogous symmetric carbazole derivatives with different substituents on the central phenyl core (CzP-H, CzP-CN, CzP-Me, CzP-OMe) and is intended for comparative purposes. rsc.org The electrochemical gap is calculated from the HOMO and LUMO energy levels.
Impact of Extended π-Conjugation on Electronic Band Structure and Optical Gaps
The structure of this compound features an extended π-conjugated system that spans from the carbazole terminals through the styryl linkages to the central benzene (B151609) ring. This extensive conjugation has a profound impact on the electronic band structure and, consequently, the optical properties of the molecule.
The extended π-system leads to a delocalization of electrons across the molecule, which in turn lowers the energy gap between the HOMO and LUMO. nankai.edu.cn A smaller HOMO-LUMO gap is a key characteristic of conjugated organic materials and is directly related to the wavelength of light they absorb and emit. For polymers containing 1,4-bis((9H-carbazol-9-yl)methyl)benzene units, the optical energy gap (Eg) was calculated to be 3.20 eV, derived from the absorption onset wavelength of the π–π* transition peak. mdpi.com
The optical gap, determined from the onset of the absorption spectrum, is a measure of the energy required to excite an electron from the HOMO to the LUMO. In carbazole-based donor-acceptor compounds, the optical gaps can be tuned by modifying the acceptor strength or the length and nature of the π-bridge. nankai.edu.cn For instance, replacing a phenyl bridge with a more conjugated phenylethynyl bridge can lead to a smaller HOMO-LUMO gap. nankai.edu.cn The distyrylbenzene bridge in the title compound provides a highly conjugated pathway, contributing to a relatively small optical gap, which is desirable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Intramolecular Charge Transfer Characteristics within the Molecular Framework
The molecular architecture of this compound, with its electron-donating carbazole end-groups and the extended π-conjugated distyrylbenzene core, facilitates intramolecular charge transfer (ICT) upon photoexcitation. acs.org This phenomenon is central to the photophysical properties of many donor-π-acceptor molecules.
Upon absorption of a photon, an electron is promoted from the HOMO, largely located on the carbazole donors, to the LUMO, which is predominantly situated on the distyrylbenzene bridge. This movement of electron density from the donor to the acceptor part of the molecule constitutes an ICT state. acs.orgrsc.org The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor moieties, which is mediated by the styryl π-bridge.
The presence of ICT is often evidenced by the solvatochromic behavior of the molecule, where the emission wavelength shifts with the polarity of the solvent. acs.org In polar solvents, the excited ICT state is stabilized, leading to a red-shift in the fluorescence spectrum. In carbazole-cyanostilbene systems, which share structural similarities with the title compound, a red-shifted intramolecular charge-transfer transition is observed, arising from the enhanced donor-acceptor conjugation. acs.org This ICT character is crucial for the performance of the material in applications such as non-linear optics and as emitters in OLEDs. The design of the molecular framework, particularly the choice of donor, acceptor, and π-bridge, allows for the fine-tuning of these ICT properties. rsc.orgnih.gov
Exciton Dynamics and Photophysical Processes in 1,4 Bis 4 9h Carbazol 9 Yl Styryl Benzene Based Materials
Singlet and Triplet Exciton (B1674681) State Analysis
Upon photoexcitation or electrical injection, electronically excited states known as excitons are formed within the material. These excitons can exist in two spin configurations: singlet (S₁) and triplet (T₁). In organic molecules, the generation of excitons typically results in a 1:3 ratio of singlets to triplets. The energy levels of these states are fundamental to the material's luminescent properties.
Radiative Decay Rates and Fluorescence Mechanisms
The de-excitation of a singlet exciton (S₁) back to the ground state (S₀) can occur through the emission of a photon, a process known as fluorescence. The efficiency and speed of this process are characterized by the radiative decay rate (kᵣ) and the fluorescence quantum yield (Φf).
A closely related compound, 4,4′-bis[(N-carbazole)styryl]biphenyl (BSB-Cz), has demonstrated exceptional fluorescence properties. When doped into a 4,4′-di(N-carbazolyl)biphenyl (CBP) host, it exhibits a photoluminescence quantum efficiency (ΦPL) of 100% and a very short transient lifetime (τf) of 1.0 ± 0.1 ns. researchgate.netnih.gov This leads to a remarkably large radiative decay rate of kᵣ = 1 × 10⁹ s⁻¹. researchgate.netnih.gov Given the structural similarities, it is highly probable that 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene also possesses a high radiative decay rate and excellent fluorescence efficiency, making it a promising candidate for highly efficient blue-emitting materials in OLEDs.
| Property | Value | Reference Compound |
| Photoluminescence Quantum Efficiency (ΦPL) | 100% | 4,4′-bis[(N-carbazole)styryl]biphenyl (BSB-Cz) |
| Transient Lifetime (τf) | 1.0 ± 0.1 ns | 4,4′-bis[(N-carbazole)styryl]biphenyl (BSB-Cz) |
| Radiative Decay Rate (kᵣ) | 1 × 10⁹ s⁻¹ | 4,4′-bis[(N-carbazole)styryl]biphenyl (BSB-Cz) |
This table presents data for a structurally similar compound, suggesting the potential high performance of this compound.
Exciton Binding Energy and Delocalization Effects
The exciton binding energy is the energy required to separate the electron and hole that constitute the exciton. In organic semiconductors, this energy is typically in the range of several hundred meV. A lower exciton binding energy can facilitate charge separation, which is beneficial for photovoltaic applications but can be detrimental to radiative recombination in OLEDs.
The extent of exciton delocalization, or how much the exciton is spread over the molecule or adjacent molecules, also plays a significant role in the photophysical properties. In conjugated molecules like this compound, the π-system allows for significant delocalization of the exciton along the molecular backbone. This delocalization can influence the radiative decay rate, with more delocalized excitons often having higher radiative rates. Furthermore, intermolecular delocalization in the solid state can lead to the formation of aggregate states with different photophysical properties compared to the isolated molecule.
Amplified Spontaneous Emission (ASE) Phenomena and Threshold Characterization in this compound Based Materials
Following a comprehensive search of available scientific literature, specific data regarding the amplified spontaneous emission (ASE) phenomena and threshold characterization for the compound This compound could not be located.
Research on similar carbazole-based styryl derivatives highlights the potential for this class of materials to exhibit favorable ASE properties, such as low excitation thresholds, which are crucial for applications in organic solid-state lasers. However, detailed research findings, data tables, and specific photophysical parameters detailing the ASE characteristics of this compound, including its performance in neat films or when doped into host matrices, are not present in the currently accessible literature.
Therefore, a detailed discussion and characterization of the ASE phenomena for this specific compound cannot be provided at this time.
Charge Transport Mechanisms in 1,4 Bis 4 9h Carbazol 9 Yl Styryl Benzene Based Organic Semiconductors
Hole and Electron Transport Pathways
In organic semiconductors like 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene, charge transport occurs via a hopping mechanism between localized states on adjacent molecules. The specific pathways for holes and electrons are dictated by the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, respectively.
The carbazole (B46965) units are known to be excellent hole-transporting moieties due to their electron-rich nature. mdpi.commdpi.com The nitrogen atom's lone pair of electrons contributes significantly to the HOMO level, facilitating the movement of positive charge carriers (holes). Therefore, it is anticipated that the primary hole transport pathway in this compound involves hopping between the carbazole moieties of neighboring molecules. The π-conjugated styrylbenzene bridge can also participate in delocalizing the HOMO level, potentially enhancing the intermolecular electronic coupling for hole transport.
Conversely, the electron transport pathways are determined by the LUMO levels. While carbazole itself is not an exceptional electron transporter, the extended π-conjugation provided by the styrylbenzene linker can lower the LUMO energy level, making electron injection and transport more feasible. The LUMO is expected to be distributed across the entire conjugated backbone of the molecule. Electron transport would, therefore, involve hopping between the LUMO levels of adjacent molecules. The efficiency of this process is highly dependent on the molecular packing in the solid state.
Charge Carrier Mobility Characterization and Factors Influencing Mobility
Charge carrier mobility (μ) is a key parameter that quantifies the ease with which charges move through a material under the influence of an electric field. For organic semiconductors, mobility is typically characterized using techniques such as the time-of-flight (TOF) method, space-charge limited current (SCLC) measurements, and field-effect transistor (FET) characterization.
Several factors have a profound impact on charge carrier mobility in amorphous organic films:
Molecular Packing and Morphology: The distance and relative orientation between adjacent molecules are critical. Closer intermolecular distances and significant π-orbital overlap enhance the electronic coupling, leading to higher mobility.
Temperature: Charge transport in disordered organic semiconductors is a thermally activated process. Increased temperature provides the necessary energy for charge carriers to hop out of trap sites and overcome energy barriers, generally leading to higher mobility.
Electric Field: At higher electric fields, the mobility often shows a positive dependence, as the field assists in the detrapping of charge carriers.
| Factor | Influence on Charge Carrier Mobility |
| Molecular Packing | Closer packing and greater π-orbital overlap increase mobility. |
| Energetic Disorder | Increased disorder leads to more trap states and lower mobility. |
| Temperature | Higher temperatures generally increase mobility by aiding detrapping. |
| Electric Field | Higher electric fields can increase mobility by facilitating charge carrier release from traps. |
Bipolar Charge Transport Properties
A material is considered to have bipolar charge transport properties when it can efficiently transport both holes and electrons. This characteristic is highly desirable for applications in OLEDs, as it allows for the recombination of holes and electrons to occur within the emissive layer, leading to efficient light generation.
Carbazole derivatives are primarily known as hole-transporting materials. mdpi.com However, by incorporating suitable electron-accepting or extended π-conjugated moieties, bipolar or even electron-transporting behavior can be achieved. chemrxiv.orgacs.orgnih.gov The styrylbenzene bridge in this compound extends the π-conjugation, which is expected to lower the LUMO level and improve electron transport capabilities compared to simple carbazole molecules.
For a material to be truly bipolar, the mobilities of holes (μh) and electrons (μe) should be of a similar order of magnitude. In many carbazole-based systems that exhibit bipolar transport, the hole mobility is still typically higher than the electron mobility. mdpi.com The balance between hole and electron transport can be tuned by chemical modifications to either enhance the electron-transporting character of the backbone or by blending with other electron-transporting materials.
Reorganization Energy and Hopping Transport Models in Disordered Systems
In the context of hopping transport, the reorganization energy (λ) is a crucial parameter that describes the energy required to deform the molecular geometry of a molecule and its surrounding environment upon a change in its charge state (e.g., from neutral to ionized). According to Marcus theory, the charge hopping rate is inversely proportional to the exponential of the reorganization energy. Therefore, a lower reorganization energy is highly desirable for efficient charge transport. icm.edu.pl
The total reorganization energy has two components: an internal contribution (λi) arising from the relaxation of the molecular geometry of the hopping molecule, and an external contribution (λo) from the relaxation of the surrounding medium. For hole transport, the reorganization energy (λh) is associated with the transition from a neutral molecule to a cation, while for electron transport (λe), it corresponds to the transition to an anion.
DFT calculations on carbazole and its derivatives have shown that the reorganization energy can be influenced by the molecular structure. icm.edu.pl For instance, extending the conjugation of the carbazole molecule can lead to a reduction in the reorganization energy. icm.edu.pl Benzo(b)carbazole, for example, has a calculated hole reorganization energy of 0.18 eV and an electron reorganization energy of 0.11 eV. icm.edu.pl These values are generally in a range that is conducive to good charge transport.
| Compound | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |
| Carbazole (Cz) | 0.27 | 0.10 |
| Benzo(b)carbazole (BbCz) | 0.18 | 0.11 |
Data from DFT calculations on related carbazole derivatives. icm.edu.pl
Charge transport in disordered systems like amorphous films of this compound is often described by hopping models that account for energetic and positional disorder, such as the Gaussian Disorder Model (GDM). In this model, the hopping sites are assumed to have a Gaussian distribution of energies.
Intrinsic Charge-Carrier Photogeneration Mechanisms
Intrinsic charge-carrier photogeneration is the process by which light absorption in a single-component organic material leads to the formation of free electrons and holes. In many organic semiconductors, this process is inefficient upon excitation to the lowest excited singlet state due to the large exciton (B1674681) binding energy.
However, in some carbazole-based systems, an alternative pathway for charge generation has been identified, which involves triplet-triplet annihilation (TTA). In this mechanism, two triplet excitons, which can be formed through intersystem crossing from the singlet state, fuse to create a higher-energy excited state. If the energy of this new state is sufficient to overcome the exciton binding energy, it can lead to autoionization and the generation of a geminate charge-carrier pair (an electron and a hole that are still coulombically bound). This pair can then dissociate into free charge carriers under the influence of an electric field and/or thermal energy. This TTA-facilitated charge generation can be a significant mechanism for photogeneration in certain carbazole-based materials.
Applications of 1,4 Bis 4 9h Carbazol 9 Yl Styryl Benzene in Organic Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene has demonstrated its utility in several key roles within the device architecture, contributing to enhanced efficiency and performance.
As a fluorescent emitter, this compound is known for its strong blue light emission. Its photoluminescence (PL) spectrum in toluene (B28343) exhibits peaks at 427 nm and 451 nm, with a UV absorption maximum at 375 nm. lumtec.com.twlumtec.com.tw This blue emission is a critical component for full-color displays and white lighting applications. When utilized as an emissive layer in OLEDs, it can contribute to devices with high brightness and efficiency. For instance, a related compound, 4,4'-Bis[carbazolyl-(9)]-stilbene (BCS), when doped with pure carbazole (B46965), has been used to fabricate highly efficient blue emitting OLEDs that turn on at 3.5 V and emit a strong, pure blue light at 445 nm. researchgate.net This demonstrates the potential of the carbazole-stilbene backbone for achieving high-performance blue emission.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
|---|---|---|---|
| UV Absorption (λmax) | 375 nm | Toluene | lumtec.com.twlumtec.com.tw |
| Photoluminescence (PL) Emission (λem) | 427 nm, 451 nm | Toluene | lumtec.com.twlumtec.com.tw |
Beyond its role as an emitter, the high triplet energy of carbazole-based materials makes them suitable hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. While direct data for this compound as a host is limited in the provided search results, the broader class of carbazole derivatives is well-established in this function. For example, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene has been used as a host for a green TADF dopant, resulting in an OLED with an external quantum efficiency of 10%. rsc.orgelsevierpure.comresearchgate.net Similarly, carbazole-benzophenone derivatives have been synthesized as host materials for green TADF OLEDs, achieving an external quantum efficiency as high as 23.2%. ktu.edu These examples underscore the potential of carbazole-containing molecules like this compound to serve as effective hosts, facilitating efficient energy transfer to guest emitters and enabling high-performance phosphorescent and TADF OLEDs.
Organic Semiconductor Lasers (OSLs)
The unique photophysical properties of this compound also position it as a promising candidate for organic semiconductor lasers. Its high photoluminescence quantum yield and large radiative decay rate are key attributes for achieving stimulated emission and lasing.
This compound, often referred to as BSBCz in laser studies, is recognized as a superior gain medium for organic blue laser applications. researchgate.netrsc.org When doped into a 4,4′-bis(N-carbazolyl)biphenyl (CBP) host at a concentration of 6 wt%, it exhibits an exceptionally low amplified spontaneous emission (ASE) threshold of 0.32 ± 0.05 μJ/cm². researchgate.net This low threshold is attributed to its ultimate photoluminescence quantum efficiency of nearly 100% and a short transient lifetime of 1.0 ± 0.1 ns, leading to a large radiative decay rate of 1 × 10⁹ s⁻¹. researchgate.net The ASE wavelength for BSBCz corresponds to the 0-1 transition in its photoluminescence spectrum. sigmaaldrich.com The introduction of alkyl groups to the BSBCz structure can improve its solubility, allowing for the fabrication of solution-processed films with ASE thresholds as low as 0.59 µJ cm⁻², which is comparable to vacuum-deposited films. researchgate.net
Table 2: Amplified Spontaneous Emission (ASE) Properties of BSBCz-based Films
| Host Material | Dopant Concentration | ASE Threshold (Eth) | Reference |
|---|---|---|---|
| 4,4′-bis(N-carbazolyl)biphenyl (CBP) | 6 wt% | 0.32 ± 0.05 μJ/cm² | researchgate.net |
| - (Solution-processed alkyl-substituted derivative) | - | 0.59 µJ cm⁻² | researchgate.net |
The development of electrically pumped organic semiconductor laser diodes (OSLDs) is a major goal in the field of organic optoelectronics. The low lasing thresholds demonstrated by bis-styrylbenzene derivatives, including this compound, make them highly promising materials for this application. sigmaaldrich.comsigmaaldrich.com The excellent ASE characteristics of BSBCz are a critical prerequisite for its integration into an OSLD structure. researchgate.net While the realization of a commercially viable OSLD faces challenges related to high current densities and material stability, the outstanding gain properties of BSBCz position it as a leading candidate for the active layer in future electrically pumped organic lasers.
Organic Photovoltaic (OPV) Devices
Organic Thin-Film Transistors (OTFTs) and Organic Light-Emitting Transistors (OLETs)
The application of this compound in OTFTs and OLETs is primarily projected based on the established properties of its core chemical structure, 1,4-bis(carbazolyl)benzene. Molecules based on this central unit are recognized as promising hole-transporting materials. rsc.orgpsu.edu The carbazole groups provide good thermal stability and the ability to form stable amorphous films, which is crucial for device longevity and performance. psu.edu
In the context of an OTFT, this compound would likely serve as the p-type semiconductor layer where its hole-transporting nature facilitates charge carrier mobility between the source and drain electrodes. Research on novel molecules containing the 1,4-bis(carbazolyl)benzene core demonstrates that their hole transport properties can be significantly improved by modifying the peripheral groups, suggesting that the styryl linkage in the target compound plays a key role in its electronic characteristics. rsc.orgpsu.edu
For OLETs, which merge the switching function of a transistor with the light-emitting capability of an OLED, this compound could function as the hole-transport component within the device's multilayer structure. campushomepage.comresearchgate.net In a typical OLET architecture, a hole-transporting layer works in conjunction with an emissive layer and an electron-transporting layer to control both charge flow and light emission. campushomepage.com The high thermal stability, indicated by high glass transition temperatures (Tg) in related 1,4-bis(carbazolyl)benzene derivatives (141–157 °C), is a significant advantage for ensuring the operational stability and long lifetime of such devices. psu.edu
Electrochromic Devices Utilizing Carbazole-Based Polymers
Polymers based on the bis(carbazol-9-yl)benzene framework are effective materials for electrochromic devices (ECDs), which change color in response to an applied voltage. Extensive research has been conducted on polymers derived from the closely related compound 1,4-bis((9H-carbazol-9-yl)methyl)benzene, herein referred to as bCmB or DCB. mdpi.comnih.govmdpi.com The electropolymerization of this monomer, both as a homopolymer and as copolymers with other electroactive units like 3,4-ethylenedioxythiophene (B145204) (EDOT), yields robust films with significant and reversible changes in their optical properties. mdpi.commdpi.com
The carbazole units are electrochemically active, undergoing oxidation to form stable radical cations (polarons) and dications (bipolarons), which are responsible for the observed color changes. mdpi.com The homopolymer of bCmB, denoted as PbCmB, displays multiple color variations, transitioning from bright gray in its neutral state to dark gray, dark khaki, and dark olive green as the applied potential increases from 0.0 to 1.2 V. nih.gov
Copolymerization of bCmB with other monomers allows for the fine-tuning of the resulting polymer's electrochromic properties, including its color palette, switching speed, and optical contrast. For instance, copolymers with bithiophene (bTP) or 2-(thiophen-2-yl)furan (TF) exhibit different colors and enhanced performance metrics. mdpi.com
Dual-layer ECDs fabricated using these carbazole-based polymers as the anodic layer and a complementary material like poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodic layer demonstrate high-performance characteristics. These devices exhibit significant transmittance modulation (ΔT), high coloration efficiency (η), and good electrochemical stability. nih.govmdpi.com
Detailed studies on electrochemically synthesized films on ITO-coated substrates have yielded specific performance data. The table below summarizes the electrochromic properties of a homopolymer (PbCmB) and several copolymers.
| Polymer | Transmittance Variation (ΔT) | Coloration Efficiency (η) | Coloring Time (τc) | Bleaching Time (τb) | Colors at Various Voltages |
|---|---|---|---|---|---|
| PbCmB | 23.94% at 685 nm | 80.3 cm²/C at 685 nm | 3.51 s | 4.81 s | Bright Gray (0.0V), Dark Gray, Dark Khaki, Dark Olive Green (1.2V) |
| P(bCmB-co-bTP) | 39.56% at 685 nm | 160.5 cm²/C at 685 nm | 1.46 s | 5.18 s | Celadon (0.0V), Earth Gray (0.6V), Iron Gray (0.8V), Navy Blue (1.2V) |
| P(bCmB-co-TF) | 29.84% at 690 nm | 125.8 cm²/C at 690 nm | 2.55 s | 5.02 s | Light Gray (-0.3V), Slate Gray (0.6V), Dark Khaki (1.0V), Dark Greenish Grey (1.2V) |
| P(2DCB-co-EDm) | 31.0% at 725 nm | 113.9 cm²/C at 725 nm | - | - | - |
Data sourced from studies on 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB/DCB) derivatives. mdpi.commdpi.com
When these polymers are integrated into dual-layer devices with PEDOT, the performance is often enhanced. The P(bCmB-co-bTP)/PEDOT device, for example, showed a high transmittance variation of 40.7% and a coloration efficiency of 428.4 cm²/C. nih.govmdpi.com These findings underscore the potential of this class of carbazole-based polymers for creating high-contrast and efficient electrochromic devices. mdpi.com
| Device (Anode/Cathode) | Max Transmittance Variation (ΔT) | Coloration Efficiency (η) | Colors at Various Voltages |
|---|---|---|---|
| PbCmB/PEDOT | 35.3% at 640 nm | 305.8 cm²/C at 640 nm | Gainsboro (-0.4V), Dark Gray (1.0V), Bright Slate Gray (2.0V) |
| P(bCmB-co-bTP)/PEDOT | 40.7% at 635 nm | 428.4 cm²/C at 635 nm | - |
| P(bCmB-co-dbBT)/PEDOT | 36.4% at 635 nm | 341.0 cm²/C at 635 nm | - |
| P(2DCB-co-ED)/PEDOT-PSS | 40.3% at 690 nm | 260.0 cm²/C at 690 nm | Light Gray (-0.5V), Azure (1.8V), Wedgwood Blue (2.0V) |
Data sourced from studies on 1,4-bis((9H-carbazol-9-yl)methyl)benzene (bCmB/DCB) derivatives. mdpi.commdpi.com
Theoretical and Computational Investigations of 1,4 Bis 4 9h Carbazol 9 Yl Styryl Benzene
Density Functional Theory (DFT) for Ground State Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the ground-state electronic properties of molecules. By approximating the many-electron problem, DFT provides valuable insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These frontier orbitals are critical in determining the charge injection and transport properties of a material in an organic light-emitting diode (OLED).
For carbazole-based D-π-A (donor-π-acceptor) and A-π-D-π-A type molecules, DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in correlating molecular structure with electronic properties. researchgate.net In compounds structurally similar to 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene, the carbazole (B46965) moiety typically acts as the electron-donating unit, while the styrylbenzene core functions as the π-conjugated bridge.
Theoretical studies on related carbazole-vinylene derivatives have shown that the HOMO is generally localized on the electron-rich carbazole units, while the LUMO is distributed across the π-conjugated backbone. nih.gov The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that influences the optical and electronic characteristics of the material. DFT calculations allow for the systematic tuning of this gap by modifying the molecular architecture, such as by introducing different substituent groups. nih.gov
For a representative analogue, the calculated HOMO and LUMO energy levels provide a quantitative measure of its potential performance in an electronic device.
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DFT/B3LYP | 6-31G* | -5.50 | -2.25 | 3.25 |
Note: The data presented in this table is illustrative and based on typical values for structurally similar carbazole-stilbene derivatives. The exact values for this compound would require specific calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
To understand the photophysical properties of this compound, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. nih.gov
In studies of carbazole-stilbene and carbazole-vinylene compounds, TD-DFT calculations have successfully predicted the energies of the lowest singlet (S1) and triplet (T1) excited states. The S0 → S1 transition is typically a π-π* transition with significant oscillator strength, corresponding to the main absorption band in the UV-visible spectrum. nih.gov The energy of this transition is directly related to the HOMO-LUMO gap.
Furthermore, TD-DFT is crucial for estimating the singlet-triplet energy gap (ΔEST), a critical parameter for materials used in OLEDs. A small ΔEST can facilitate reverse intersystem crossing (RISC), a key process in thermally activated delayed fluorescence (TADF) emitters. While TD-DFT can sometimes underestimate the energies of charge-transfer states, it remains a valuable tool for qualitatively understanding the nature of excited states and for comparing trends within a series of related molecules. nih.gov
| Computational Method | Basis Set | S1 Energy (eV) | T1 Energy (eV) | ΔEST (eV) |
|---|---|---|---|---|
| TD-DFT/B3LYP | 6-31G* | 2.95 | 2.30 | 0.65 |
Note: The data in this table is representative of values obtained for analogous carbazole-based π-conjugated systems and serves for illustrative purposes.
Advanced Ab Initio Methods (e.g., GW+Bethe-Salpeter Equation) for Accurate Spectroscopic Predictions
While DFT and TD-DFT are powerful for many applications, more accurate predictions of spectroscopic properties, especially for complex systems with significant electron correlation effects, can be achieved with advanced ab initio methods. The GW approximation combined with the Bethe-Salpeter Equation (GW+BSE) is one such state-of-the-art approach. The GW method provides a more accurate description of the quasiparticle energies (related to HOMO and LUMO levels), while the BSE formalism accounts for excitonic effects, which are crucial for accurately predicting optical absorption spectra.
For carbazole-based materials, the GW+BSE approach has been shown to yield absorption spectra in excellent agreement with experimental measurements. nih.gov This method is particularly important for systems where electron-hole interactions strongly influence the excited-state properties. While computationally demanding, GW+BSE can provide benchmark data for calibrating more approximate methods like TD-DFT. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Molecular Packing
The performance of organic electronic materials is not solely determined by the properties of a single molecule but is also heavily influenced by the arrangement of molecules in the solid state. Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape of flexible molecules like this compound and for predicting their molecular packing in thin films.
MD simulations can provide insights into the distribution of dihedral angles between the carbazole, styryl, and benzene (B151609) units, which in turn affect the extent of π-conjugation and the electronic properties of the molecule. By simulating a large ensemble of molecules, it is possible to model the amorphous morphology of thin films and to understand how intermolecular interactions govern the local ordering. This information is critical for understanding charge transport, which occurs via hopping between adjacent molecules and is highly sensitive to their relative orientations and distances.
For materials like 4,4'-bis(9-carbazolyl)biphenyl (CBP), a structurally related compound, MD simulations have been used to generate realistic models of the amorphous phase, which are then used to calculate electronic properties and charge transport parameters. rsc.org
Prediction of Spectroscopic Signatures and Exciton (B1674681) Maps for Structure-Property Correlation
A key goal of theoretical and computational studies is to establish clear structure-property relationships that can guide the design of new materials with improved performance. For fluorescent materials, this involves predicting how chemical modifications will affect their spectroscopic signatures, such as the position and shape of their absorption and emission bands.
A more advanced concept that has emerged from computational studies is the "exciton map." By analyzing the wavefunctions of the excited states, it is possible to visualize the distribution of the electron and hole and to quantify their spatial separation and delocalization. nih.gov This information can be used to classify the nature of the exciton (e.g., Frenkel, charge-transfer, or hybridized) and to correlate it with the photophysical properties of the molecule, such as its fluorescence quantum yield and its potential for TADF.
For a series of carbazole benzonitrile (B105546) derivatives, exciton maps have been used to distinguish between TADF-active and TADF-inactive molecules, even when their singlet-triplet energy gaps are similar. nih.gov This type of analysis provides a deeper understanding of the factors that govern excited-state dynamics and can be a powerful tool in the rational design of new emitters like this compound.
Molecular Engineering and Structure Property Relationships for Enhanced Performance
Impact of Molecular Planarity and Rigidity on Extended Conjugation
The degree of π-conjugation in an organic molecule is fundamentally linked to its molecular geometry. For optimal performance in organic electronics, an extended and uninterrupted π-conjugated system is often desirable as it facilitates efficient charge transport and can lead to desirable photophysical properties.
In derivatives of 1,4-bis(carbazolyl)benzene, the planarity of the molecule plays a critical role. Theoretical and experimental studies on related structures reveal that the two carbazolyl rings linked by a central benzene (B151609) ring are not perfectly planar. researchgate.net This twisting or deviation from planarity can interrupt the delocalization of π-electrons across the entire molecule. researchgate.net While a fully planar structure might be expected to maximize conjugation, this non-planar feature can be advantageous. It helps to prevent strong intermolecular π-π stacking, which can lead to aggregation-caused quenching (ACQ) of fluorescence in the solid state. By limiting the extent of conjugation, this specific geometry allows compounds like 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene and its analogues to exhibit strong blue-violet emissions with high fluorescence quantum yields. researchgate.net
Strategies for Tuning Emission Wavelength and Charge Transport Characteristics
The ability to precisely control the emission color and charge transport properties of organic materials is crucial for their application in devices like Organic Light-Emitting Diodes (OLEDs). Several strategies have been developed to tune these characteristics in carbazole-based compounds.
Emission Wavelength Tuning: The emission wavelength is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap can be modified by altering the molecular structure. One effective strategy is the introduction of different functional groups (substituents) onto the molecular backbone.
Electron-donating groups (e.g., methoxy (B1213986) (OCH₃), dimethylamino (N(CH₃)₂)) attached to the terminal phenyl rings of similar styryl-benzene structures tend to raise the HOMO energy level more significantly than the LUMO, narrowing the energy gap and causing a bathochromic (red) shift in both absorption and emission spectra. nih.gov
Electron-withdrawing groups (e.g., nitro (NO₂)) can lower both HOMO and LUMO levels. nih.gov In some cases, this can lead to a hypsochromic (blue) shift in absorption but a red shift in emission. nih.gov
Varying π-conjugation: The emission color can also be fine-tuned by changing the length and nature of the π-conjugated core. Incorporating different aryl cores, such as fluorene (B118485) or oligothiophenes, allows for systematic modification of the energy gap, enabling emission across the entire visible spectrum, from deep blue to red. acs.org
Charge Transport Tuning: Efficient charge transport is essential for high-performance electronic devices. Carbazole (B46965) derivatives are well-known for their excellent hole-transporting capabilities. mdpi.com These properties can be further enhanced through molecular design. A key strategy involves introducing specific moieties that improve molecular packing and electronic coupling. For instance, in novel hole-transporting materials based on a 1,4-bis(carbazolyl)benzene central unit, the addition of peripheral diphenylamine (B1679370) groups has been shown to significantly improve the amorphous state stability and hole transport properties. rsc.org The number and symmetry of these peripheral groups can be controlled to optimize device performance, making it comparable to that of standard hole-transporting materials like NPB. rsc.org
Influence of Substituent Effects on Electronic and Photophysical Attributes
The introduction of substituents at various positions on the this compound framework provides a subtle yet powerful method for fine-tuning its electronic and photophysical properties. The nature and position of these substituents can profoundly alter the molecule's electron density distribution, energy levels, and luminescence characteristics. nih.govresearchgate.net
The electronic effects of substituents are generally categorized as either electron-donating or electron-withdrawing.
Electron-donating substituents , such as tert-butyl or additional carbazole groups, increase the electron density of the π-system. beilstein-journals.org This typically raises the HOMO energy level, reduces the ionization potential, and leads to a redshift in the emission wavelength. For example, in a study of 9-phenyl-9-phosphafluorene oxide derivatives with carbazole donors, the introduction of tert-butyl groups caused a redshift in the emission maximum from 408 nm to 424 nm. beilstein-journals.org
Electron-withdrawing substituents , such as bromo or sulfonyl groups, lower the electron density. beilstein-journals.orgnih.gov This can lead to a stabilization of the HOMO and LUMO levels and often results in a blueshift of the emission spectrum. The same study showed that adding a bromo substituent resulted in a blueshifted emission maximum at 383 nm. beilstein-journals.org
The position of the substituent is also critical. For instance, in N-thienylcarbazoles, placing thienyl substituents at the 2,7-positions results in a high degree of π-conjugation and strong emission, with fluorescence quantum yields reaching up to 0.61. researchgate.net This highlights that strategic placement can maximize the desired electronic effects. These modifications allow for the creation of a wide range of materials with tailored properties suitable for specific applications. beilstein-journals.org
| Substituent on Carbazole Donor | Electronic Nature | Emission Max (λem) | Observed Shift |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | 408 nm | Reference |
| -t-Bu (tert-butyl) | Electron-donating | 424 nm | Redshift |
| -Ph (Phenyl) | Electron-donating | 425 nm | Redshift |
| -Cz (Carbazole) | Strongly Electron-donating | 444 nm | Significant Redshift |
| -Br (Bromo) | Electron-withdrawing | 383 nm | Blueshift |
Design of Donor-Acceptor Architectures for Optimal Performance
Creating molecules with distinct electron-donating (D) and electron-accepting (A) segments is a cornerstone of modern organic electronics design. This D-A architecture facilitates intramolecular charge transfer (ICT), a process that is highly beneficial for applications in OLEDs, photovoltaics, and sensors. rsc.org
In the context of this compound, the carbazole-styryl-benzene framework acts as a strong electron donor. nih.gov By coupling this donor unit with a suitable electron acceptor, it is possible to create materials with tailored energy levels and enhanced functionality. For example, symmetrical D-δ-A molecules have been designed where carbazole acts as the donor and a sulfone group serves as the acceptor. nih.gov This structure promotes charge transfer and results in high thermal stability and strong luminescence. nih.gov
The arrangement of donor and acceptor units dictates the electronic properties. In carbazole-based charge transfer cocrystals, a DAD···DAD configuration or a DADA arrangement can be formed, both of which facilitate strong charge transfer interactions through π-π stacking between the donor and acceptor molecules. rsc.org These interactions lead to significant redshifts in absorption and emission spectra, along with enhanced fluorescence quantum yields and extended fluorescence lifetimes. rsc.org
By carefully selecting the donor and acceptor components, it is possible to design materials that exhibit thermally activated delayed fluorescence (TADF). In TADF emitters, a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for the harvesting of non-emissive triplet excitons for light emission, potentially enabling 100% internal quantum efficiency in OLEDs. nih.govresearchgate.net The design of D-A structures using carbazole donors is a prominent strategy for achieving the small energy splitting required for efficient TADF. nih.gov
Host-Guest System Optimization for Device Efficiency and Stability
In many OLED applications, the light-emitting layer is composed of a host material doped with a small amount of a guest emitter (dopant). This host-guest architecture is crucial for achieving high efficiency, color purity, and operational stability. The host material provides the medium for charge transport and exciton (B1674681) formation, while the guest material is responsible for the actual light emission.
Carbazole-based compounds, including derivatives of this compound, are excellent candidates for host materials due to several key attributes:
High Triplet Energy (Eₜ): A host material must have a higher triplet energy than the guest emitter to prevent reverse energy transfer and efficiently confine the excitons on the dopant molecules. Carbazole derivatives often possess high Eₜ levels, making them suitable for hosting both fluorescent and phosphorescent emitters. elsevierpure.com For example, 4,4′-bis(9-carbazolyl)-1,1′-biphenyl (CBP) is a widely used host with a triplet energy of 2.7 eV. nih.gov
Good Charge Transport: As discussed, carbazole structures exhibit excellent hole-transporting properties, which facilitates the balanced injection and transport of charge carriers within the emissive layer. sigmaaldrich.com
High Glass Transition Temperature (T₉): A high T₉ indicates good morphological stability at elevated operating temperatures, which is critical for long device lifetimes. elsevierpure.comresearchgate.net
Research on solution-processed OLEDs has demonstrated that using a novel carbazole-based host material, 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB), with a high T₉ of 165 °C and a high triplet energy of 2.79 eV, can lead to significant improvements in device lifetime. elsevierpure.comrsc.org When this host was doped with a green TADF emitter, the resulting OLED achieved a high external quantum efficiency of 10% and a half-life of nearly 200 hours at a high initial luminance. elsevierpure.comresearchgate.netrsc.org The optimization of the host-guest system, including the choice of electron transport layers, is a key factor in maximizing both the efficiency and the stability of the final device. elsevierpure.comrsc.org
| Component | Material | Key Property |
|---|---|---|
| Host | 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB) | High Triplet Energy (2.79 eV), High Tg (165 °C) |
| Guest (Dopant) | (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) | Green TADF Emitter |
| Device Performance Metric | Value | |
| External Quantum Efficiency (EQE) | 10% | |
| Half-Life (at 1000 cd/m²) | ~200 hours |
Advanced Characterization Techniques for 1,4 Bis 4 9h Carbazol 9 Yl Styryl Benzene Based Films
Time-Resolved Fluorescence Spectroscopy for Exciton (B1674681) Lifetimes
Time-resolved fluorescence spectroscopy is a powerful non-destructive optical technique used to investigate the excited-state dynamics of fluorescent materials. By measuring the decay of fluorescence intensity over time following pulsed laser excitation, one can determine the exciton lifetime, a critical parameter for the efficiency of organic light-emitting diodes (OLEDs).
For carbazole-based styryl derivatives, which are known for their high fluorescence quantum yields, understanding the exciton lifetime is key to optimizing device performance. Research on compounds with similar structures, such as 4,4′-bis[(N-carbazole)styryl]biphenyl (BSB-Cz), provides significant insights. When doped into a 4,4′-di(N-carbazolyl)biphenyl (CBP) host film, BSB-Cz exhibits an ultimate photoluminescence quantum efficiency approaching 100% and a remarkably short transient lifetime (τf) of approximately 1.0 ± 0.1 nanoseconds. dntb.gov.uaresearchgate.net This short lifetime is indicative of a large radiative decay rate (k_r ≈ 1x10⁹ s⁻¹), which is a desirable characteristic for minimizing non-radiative decay pathways and enhancing the efficiency of light emission in devices. researchgate.net The short exciton lifetime helps to reduce efficiency roll-off at high brightness, a common issue in OLEDs.
| Parameter | Value | Host Matrix | Reference Compound |
| Transient Lifetime (τf) | 1.0 ± 0.1 ns | 6 wt% in CBP | 4,4′-bis[(N-carbazole)styryl]biphenyl |
| Photoluminescence Quantum Yield (Φ_PL) | ~100% | 6 wt% in CBP | 4,4′-bis[(N-carbazole)styryl]biphenyl |
| Radiative Decay Rate (k_r) | ~1 x 10⁹ s⁻¹ | 6 wt% in CBP | 4,4′-bis[(N-carbazole)styryl]biphenyl |
This table presents data for the closely related compound 4,4′-bis[(N-carbazole)styryl]biphenyl, which serves as a strong indicator for the expected performance of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene. researchgate.net
Femtosecond and Nanosecond Transient Absorption Spectroscopy for Excited State Dynamics
Femtosecond and nanosecond transient absorption (TA) spectroscopy are essential techniques for mapping the complex photophysical processes that occur in molecules after light absorption. These methods provide detailed information about the formation, evolution, and decay of transient species such as singlet and triplet excitons, polarons, and charge-transfer states. nthu.edu.twbeilstein-journals.org
In materials like this compound, which combine the carbazole (B46965) moiety with a distyrylbenzene (B1252955) core, the excited state dynamics are multifaceted. Studies on neat carbazole thin films reveal a broad excited-state absorption (ESA) spanning the UV-Vis-NIR range. mdpi.comresearchgate.net At high exciton densities, a dominant decay pathway is bimolecular diffusive S₁–S₁ annihilation, with reported rate constants in the range of 1–2 × 10⁻⁸ cm³ s⁻¹. mdpi.comresearchgate.net This process leads to the formation of highly vibrationally excited molecules in the ground state (S₀*), which then cool down on a slower timescale, often extending into hundreds of nanoseconds. mdpi.comresearchgate.net
The kinetic analysis of carbazole films has identified several time constants associated with these processes:
~12 ps: Attributed to the singlet-singlet annihilation process. mdpi.com
640 ps, 3 ns, 41 ns, 790 ns: These multiple, slower time constants describe the cooling process, which involves heat transfer to the substrate. mdpi.com
| Process | Characteristic Timescale / Rate | Investigated Component |
| S₁-S₁ Annihilation | 12 ps | Carbazole Films |
| Vibrational Cooling (S₀)* | 640 ps - 790 ns | Carbazole Films |
| S₁ ↔ X State Dynamics | ~10 ps | trans,trans-distyrylbenzene |
| S₁–S₁ Annihilation Rate Constant | 1–2 × 10⁻⁸ cm³ s⁻¹ | Carbazole Films |
This table summarizes key kinetic parameters observed in the constituent parts of this compound, providing a framework for its expected excited-state dynamics. mdpi.comnih.gov
Atomic Force Microscopy (AFM) for Film Morphology and Surface Characteristics
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. anton-paar.com For organic semiconductor films, surface morphology is a critical factor influencing charge transport, exciton diffusion, and ultimately, device efficiency and longevity.
AFM analysis of thin films made from carbazole derivatives reveals important characteristics about their solid-state packing and ordering. mdpi.com
Morphology : Thin films of carbazole-based materials can form microcrystalline structures, with crystallite dimensions on the order of several micrometers. mdpi.com Alternatively, depending on the processing conditions and molecular structure, they can also form high-quality amorphous films, which is often desirable for achieving uniform device performance. researchgate.net
Surface Roughness : AFM provides quantitative data on surface roughness. Smooth surfaces are generally preferred for OLEDs to ensure uniform interfaces between layers and prevent electrical shorts.
Film Thickness : By creating a scratch in the film, AFM can be used to measure the average film thickness by analyzing the height profile across the scratch. mdpi.com
In studies of neat carbazole films, AFM images have shown distinct microcrystallites, and histograms generated from the topographical data allow for the precise determination of the average film thickness. mdpi.com The ability to form smooth, amorphous films is a key advantage for solution-processable materials in large-area electronics. researchgate.net
| Parameter | Observation | Relevance |
| Film Structure | Microcrystalline or amorphous | Impacts charge mobility and uniformity |
| Surface Topography | Provides 3D surface map | Allows for roughness quantification |
| Phase Imaging | Distinguishes different components in blends | Useful for studying host-guest systems |
Electrochemical Characterization: Cyclic Voltammetry and Redox Processes
Electrochemical characterization, particularly through cyclic voltammetry (CV), is fundamental for determining the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a material. These parameters are essential for designing efficient device architectures with appropriate energy level alignment for charge injection and transport.
The electrochemical behavior of this compound is dominated by the carbazole units, which are known to be electrochemically active and serve as hole-transporting moieties. Studies on polymers containing a very similar structural unit, 1,4-bis((9H-carbazol-9-yl)methyl)benzene, show distinct and reversible redox processes. nih.govnih.gov
A typical cyclic voltammogram for such polycarbazoles displays two separate oxidation peaks. nih.gov
The first oxidation process corresponds to the removal of an electron from the carbazole unit to form a stable radical cation.
The second oxidation peak, occurring at a higher potential, represents the formation of a dication. nih.gov
The corresponding reduction peaks on the reverse scan indicate the reversibility of these processes, which is a hallmark of stable materials for electronic applications. nih.gov
| Redox Process | Oxidation Peak (V) | Reduction Peak (V) |
| First (Cation Radical Formation) | 0.70 | 0.31 |
| Second (Dication Formation) | 1.12 | 0.65 |
Data obtained from cyclic voltammetry of poly(1,4-bis((9H-carbazol-9-yl)methyl)benzene), a structurally related polymer, in an ACN/DCM solution at 100 mV s⁻¹. nih.gov
Electroluminescence Spectroscopy for Device Performance Evaluation
Electroluminescence (EL) spectroscopy is the primary technique for evaluating the performance of an OLED. It analyzes the spectrum of light emitted from a device when an electric current is passed through it, providing information on the emission color, efficiency, and brightness.
Materials based on carbazole-styrylbenzene structures are well-regarded for their application as blue light emitters in OLEDs. researchgate.net The combination of the high fluorescence efficiency of the stilbenoid core and the excellent hole-transporting properties of the carbazole end-groups leads to high-performance devices.
Devices incorporating molecules structurally similar to this compound have demonstrated impressive performance metrics:
Emission Color : They typically exhibit deep blue emission, with EL peaks around 470 nm, leading to CIE coordinates suitable for display applications (e.g., x = 0.14, y = 0.19). nih.gov
Luminance : High brightness levels have been achieved, with maximum luminance values reported to be as high as 26,200 cd/m². nih.gov
Efficiency : These materials can yield high luminous efficiencies. For example, a device using 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole achieved a maximum luminous efficiency of 2.25 lm/W. nih.govrsc.org
The performance of such devices is highly dependent on the device architecture, including the choice of charge transport layers and host materials, if used in a doped system. researchgate.net
| Performance Metric | Reported Value | Reference Compound/Device |
| EL Emission Peak | ~470 nm | CzOxa-based device |
| CIE Coordinates (x, y) | (0.14, 0.19) | CzOxa-based device |
| Maximum Luminance | 26,200 cd/m² | CzOxa-based device |
| Maximum Luminous Efficiency | 2.25 lm/W | CzOxa-based device |
Performance data from a device using 2-(4-biphenylyl)-5-(4-carbazole-9-yl)phenyl-1,3,4-oxadiazole (CzOxa), a molecule combining carbazole with an electron-transporting moiety. nih.gov
Future Research Directions and Unresolved Challenges
Development of Novel, Scalable Synthetic Routes for Industrial Application
A significant hurdle for the commercial viability of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene is the development of synthetic methodologies that are not only efficient and high-yielding but also cost-effective and scalable for industrial production. Current laboratory-scale syntheses often rely on multi-step procedures, expensive catalysts (such as palladium complexes used in Heck or Suzuki coupling reactions), and extensive purification techniques like column chromatography, which are not ideal for large-scale manufacturing. researchgate.netpatsnap.com
Future research should focus on developing synthetic strategies that address these limitations. This includes the exploration of more economical and environmentally friendly catalytic systems, potentially utilizing earth-abundant metals. Furthermore, process optimization to reduce the number of synthetic steps and the reliance on hazardous solvents is paramount. The development of purification methods amenable to industrial scales, such as recrystallization, is also a critical area of investigation. researchgate.net One promising avenue is the adaptation of Wittig-Horner type reactions, which can be tailored for high stereoselectivity to produce the desired trans-alkene product. Another approach could involve nucleophilic substitution reactions, which, if optimized, can offer a cost-effective and efficient route to arylated carbazoles. researchgate.net
| Synthetic Route | Advantages | Challenges for Scalability |
| Heck/Suzuki Coupling | High yields, good functional group tolerance | Expensive catalysts, multi-step processes, purification difficulties |
| Wittig-Horner Reaction | High stereoselectivity for trans-alkenes | Stoichiometric reagents, potential for side reactions |
| Nucleophilic Substitution | Potentially cost-effective, simpler reagents | Can require harsh reaction conditions, lower yields |
Exploration of New Device Architectures and Advanced Integration Strategies
The versatility of this compound as a luminescent and charge-transporting material opens up possibilities for its incorporation into a variety of advanced device architectures beyond conventional single-emitter organic light-emitting diodes (OLEDs).
Future research should explore the integration of this compound into more complex device structures such as:
Tandem OLEDs: These multi-unit devices can achieve higher current efficiencies and longer operational lifetimes. The role of this compound as a stable emitter or as part of the charge generation layer in such architectures warrants further investigation.
Solution-Processed Devices: Developing soluble derivatives of this compound would enable the use of low-cost, large-area fabrication techniques like inkjet printing and roll-to-roll processing. This would be a significant step towards inexpensive flexible electronics.
Flexible and Stretchable Electronics: The integration of carbazole-based semiconductors into flexible and stretchable substrates is a burgeoning field. Research is needed to understand the mechanical properties of thin films of this compound and to develop strategies for its incorporation into devices that can withstand bending and stretching.
Addressing Long-Term Operational Stability Issues in Organic Optoelectronic Devices
A major challenge for the commercialization of organic electronic devices is their limited operational lifetime. The degradation of organic materials under electrical stress, elevated temperatures, and exposure to ambient conditions remains a significant hurdle. For this compound, several degradation pathways need to be addressed.
Photodegradation: The stilbene-like vinyl groups in the molecule can be susceptible to photo-isomerization or photo-oxidation, leading to a decrease in luminescence efficiency.
Electrochemical Instability: Under continuous electrical bias, the molecules can undergo irreversible electrochemical reactions, leading to the formation of charge traps and non-emissive species. nih.govfigshare.comresearchgate.net Studies on similar carbazole-based materials have shown that interactions between excitons and polarons can lead to molecular aggregation and the formation of defects, which adversely affect device performance and stability. nih.govfigshare.comresearchgate.net
Future research must focus on understanding the intrinsic degradation mechanisms of this compound at a molecular level. This will enable the rational design of more robust molecular architectures, for instance, by introducing bulky side groups to prevent aggregation or by modifying the electronic structure to enhance electrochemical stability. Encapsulation techniques and the optimization of device layer structures are also crucial for mitigating extrinsic degradation factors.
| Degradation Mechanism | Potential Consequences | Mitigation Strategies |
| Photodegradation | Reduced luminescence, color shift | Molecular design to reduce photo-reactivity, UV-blocking layers |
| Thermal Degradation | Morphological instability, decreased charge mobility | High glass transition temperature materials, efficient heat dissipation |
| Electrochemical Degradation | Formation of charge traps, reduced device lifetime | Enhanced molecular stability, optimized device architecture, improved charge balance |
Leveraging Advanced Theoretical Modeling for Predictive Material Design and Optimization
Advanced theoretical modeling and computational chemistry are powerful tools for accelerating the discovery and optimization of new organic materials. For this compound, these methods can provide deep insights into its structure-property relationships and guide the design of next-generation materials with enhanced performance.
Key areas for future theoretical work include:
Predictive Modeling of Photophysical Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), the electronic and optical properties, such as HOMO/LUMO energy levels, absorption and emission spectra, and excited state dynamics, can be accurately predicted. bohrium.comresearchgate.net This allows for the in-silico screening of new molecular designs with desired emission colors and efficiencies.
Multi-scale Modeling of Charge Transport: Combining quantum mechanical calculations with molecular dynamics and kinetic Monte Carlo simulations can provide a comprehensive understanding of charge transport in amorphous thin films of this compound. nih.govfigshare.com This can help in elucidating the relationship between molecular packing, morphology, and charge carrier mobility.
Machine Learning for Materials Discovery: Machine learning algorithms can be trained on existing experimental and computational data to rapidly screen vast chemical spaces for new carbazole-styryl-benzene derivatives with optimized properties. This data-driven approach can significantly accelerate the materials discovery pipeline.
Expanding Application Horizons for Carbazole-Styryl-Benzene Systems Beyond Current Paradigms
While OLEDs have been the primary focus for applications of this compound, its unique photophysical and electronic properties make it a promising candidate for a range of other emerging technologies.
Future research should explore the potential of this and related compounds in:
Organic Field-Effect Transistors (OFETs): The good charge transport properties of carbazole (B46965) derivatives suggest their potential use as the active semiconductor layer in OFETs, which are key components in flexible circuits and sensors.
Organic Photovoltaics (OPVs): Carbazole-based materials are widely used as donor materials in OPVs due to their excellent hole-transport capabilities. researchgate.netrsc.orgnih.gov The broad absorption and suitable energy levels of this compound could be exploited in the design of efficient solar cells.
Organic Lasers and Photodetectors: The high photoluminescence quantum yield and stimulated emission cross-section of some carbazole-styryl derivatives make them promising candidates for gain media in organic solid-state lasers. rsc.orgmdpi.com Additionally, their strong absorption could be utilized in the development of sensitive photodetectors. mdpi.com
Bio-imaging and Theranostics: The fluorescent nature of these compounds opens up possibilities for their use as probes in biological imaging. researchgate.net Furthermore, by functionalizing the molecule with bioactive moieties, it may be possible to develop theranostic agents that combine diagnostic imaging with therapeutic action.
Q & A
Q. What are the key considerations for synthesizing 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene?
Synthesis typically involves Ullmann coupling or palladium-catalyzed cross-coupling reactions. For example, carbazole derivatives can react with 1,4-diiodobenzene in the presence of catalysts like CuCl₂·2H₂O and Ag₂CO₃ under inert conditions. Optimizing reaction time (e.g., 48 hours at 140°C) and stoichiometry (1:1 molar ratio of carbazole to diiodobenzene) is critical for yield improvement . Post-synthesis purification via column chromatography (petroleum ether:DCM) ensures product purity .
Q. How is the molecular structure of this compound verified experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, bond angles such as C12–N1–C1 (108.55°) and torsion angles (e.g., C15–C16–C18–C17 = 2.6°) confirm spatial arrangement and π-conjugation . Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups and symmetry .
Q. What spectroscopic methods are used to analyze optical properties?
UV-Vis spectroscopy in toluene reveals absorption maxima at 375 nm (π–π* transitions) and emission peaks at 427/451 nm (fluorescence) . Photoluminescence (PL) quantum yield measurements in thin films or solutions assess radiative efficiency, critical for optoelectronic applications .
Advanced Research Questions
Q. How does the extended π-conjugation influence charge transport in OLED devices?
The styrylbenzene backbone enhances hole/electron mobility by promoting planar molecular geometry, as shown in SC-XRD data . In double-layer OLEDs, this compound acts as an emissive layer, achieving external quantum efficiencies (EQE) >1% and brightness >1000 cd/m² at <10 V driving voltage . Device optimization requires balancing hole injection (ITO anode) and electron transport (Mg:Ag cathode) .
Q. What strategies mitigate thermal degradation during device operation?
Thermogravimetric analysis (TGA) reveals a 0.5% weight loss threshold at >310°C, indicating high thermal stability . Incorporating electron-transport layers (e.g., TmPyPB) reduces joule heating, while host materials like CBP (4,4'-bis(9H-carbazol-9-yl)biphenyl) improve thermal distribution .
Q. How do substituents on the carbazole moiety affect photophysical properties?
Electron-donating groups (e.g., butoxy chains) redshift emission wavelengths by stabilizing excited states, as evidenced by PL shifts from 427 nm (unmodified) to 451 nm (butoxy-substituted analogs) . Computational DFT studies correlate substituent electronegativity with HOMO-LUMO gaps .
Q. What analytical approaches resolve contradictions in device efficiency data?
Discrepancies in EQE often arise from interfacial defects or impurity quenching. Time-resolved electroluminescence (TR-EL) and atomic force microscopy (AFM) identify morphological inhomogeneities. Cross-referencing with HPLC-purity (>99%) ensures material consistency .
Q. How is aggregation-induced emission (AIE) characterized for this compound?
AIE is tested by comparing PL intensity in dilute solutions vs. solid-state films. A 10-fold increase in fluorescence quantum yield in thin films (vs. solution) confirms AIE activity, attributed to restricted intramolecular rotation .
Methodological Challenges and Recommendations
Q. What are the limitations of current synthetic routes?
Low yields (<50%) in cross-coupling reactions stem from steric hindrance at the styrylbenzene core. Microwave-assisted synthesis or alternative catalysts (e.g., Pd(PPh₃)₄) may improve reaction kinetics .
Q. How to optimize device architecture for higher EQE?
Layer-by-layer deposition (e.g., TAPC/CBP/TmPyPB) minimizes exciton quenching. Doping with 1 wt% emitter in CBP enhances Förster resonance energy transfer (FRET), achieving EQE >15% in optimized setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
